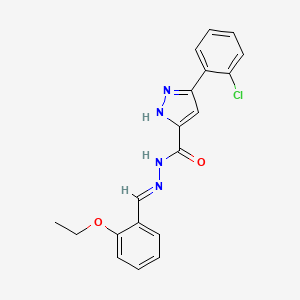![molecular formula C21H23BrN4O4S B11670058 3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide](/img/structure/B11670058.png)
3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide: is a complex organic compound that features a combination of benzothiazole and benzylidene moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide typically involves multiple steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with a suitable hydrazine derivative to form the benzylidene intermediate.
Introduction of the Benzothiazole Moiety: The benzylidene intermediate is then reacted with a benzothiazole derivative under specific conditions to introduce the benzothiazole moiety.
Final Coupling Reaction: The final step involves coupling the intermediate with N-tert-butylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and benzylidene moieties.
Reduction: Reduction reactions can target the imine (C=N) bond in the benzylidene moiety.
Substitution: The bromine atom in the benzylidene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine site.
Major Products Formed
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Reduced forms of the imine bond, such as amines.
Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to undergo various chemical reactions makes it a promising candidate for the synthesis of analogs with improved pharmacological properties.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final product.
作用機序
The mechanism of action of 3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structural features, such as the benzylidene and benzothiazole moieties, suggest it could modulate biological pathways by binding to active sites or altering protein conformation.
類似化合物との比較
Similar Compounds
- 3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-methylpropanamide
- 3-[(2E)-2-(5-chloro-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide
- 3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-ethylpropanamide
Uniqueness
The uniqueness of 3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]-N-tert-butylpropanamide lies in its specific combination of functional groups and structural features. The presence of both benzylidene and benzothiazole moieties, along with the tert-butyl group, imparts unique chemical and biological properties that distinguish it from similar compounds.
特性
分子式 |
C21H23BrN4O4S |
|---|---|
分子量 |
507.4 g/mol |
IUPAC名 |
3-[[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-tert-butylpropanamide |
InChI |
InChI=1S/C21H23BrN4O4S/c1-21(2,3)24-19(28)10-11-26(23-13-14-12-15(22)8-9-17(14)27)20-16-6-4-5-7-18(16)31(29,30)25-20/h4-9,12-13,27H,10-11H2,1-3H3,(H,24,28)/b23-13+ |
InChIキー |
ZEVMLDZNDUDOHD-YDZHTSKRSA-N |
異性体SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=C(C=CC(=C3)Br)O |
正規SMILES |
CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=C(C=CC(=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({3-Bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11669977.png)
![3-(4-fluorophenyl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11669981.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11669994.png)
![Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11669996.png)
![ethyl (5Z)-5-(4-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11670007.png)
![4-[5-(Adamantan-1-YL)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoic acid](/img/structure/B11670015.png)
![6-Amino-4-(2-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11670017.png)
![5-(propan-2-yl)-N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11670025.png)

![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-phenoxypropan-2-ol](/img/structure/B11670041.png)
![N'-[(Z)-(3,4-Dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11670044.png)
![6-methyl-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11670052.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11670053.png)

